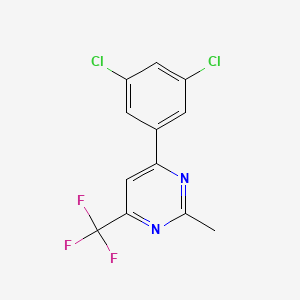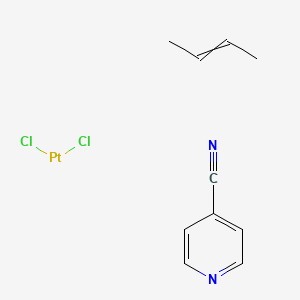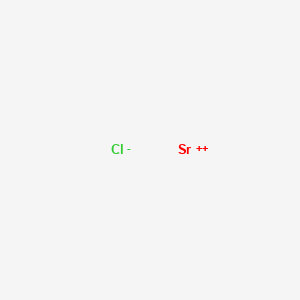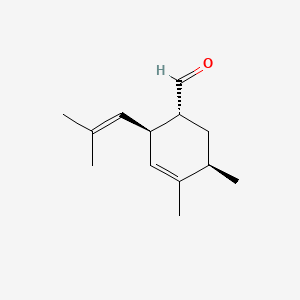
3-(4-tert.-Butylphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(4-tert-butylphenyl)butanal typically involves the reaction of 4-tert-butylphenylacetone with phosphorus oxychloride and dimethylformamide (DMF) at temperatures between 70-80°C . The reaction is followed by treatment with 30% sodium hydroxide to obtain the desired product with a high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
3-(4-tert-butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-(4-tert-butylphenyl)butanal can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)butanal primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral scent . The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling cascade.
Comparaison Avec Des Composés Similaires
3-(4-tert-butylphenyl)butanal can be compared with other similar compounds such as:
4-tert-butyl-alpha-methylhydrocinnamaldehyde: Similar in structure but differs in the position of the functional groups.
4-tert-butylphenylisobutyraldehyde: Another closely related compound with slight variations in the carbon chain.
The uniqueness of 3-(4-tert-butylphenyl)butanal lies in its specific structural configuration, which imparts its distinct olfactory properties and makes it highly valued in the fragrance industry.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
NKZPGPZCKPODMT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
